Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate
Description
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a structurally complex compound featuring a central benzoate ester core flanked by two 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl substituents. This molecule combines a rigid aromatic benzoate moiety with two dihydropyridinone rings, which are known for their hydrogen-bonding capabilities due to the hydroxyl and carbonyl groups. The methyl groups at positions 1 and 6 of the dihydropyridinone rings enhance steric bulk and may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[bis(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-12-10-16(26)19(21(28)24(12)3)18(14-6-8-15(9-7-14)23(30)31-5)20-17(27)11-13(2)25(4)22(20)29/h6-11,18,26-27H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKRNDSJRKVFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)C(=O)OC)C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Core : Methyl benzoate.
- Substituents : Two 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl groups.
- Key Features: Hydrogen-bond donors (hydroxyl groups). Electron-deficient dihydropyridinone rings. Steric hindrance from methyl groups.
- Quinoline Derivatives (e.g., C1–C7 in ): Core: Methyl benzoate linked to a quinoline via a piperazine bridge. Substituents: Halogens (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline phenyl ring. Key Features:
- Extended π-conjugation (quinoline).
- Flexible piperazine linker.
- Tunable electronic properties via substituents.
- Pyridazine/Isoxazole Derivatives (e.g., I-6230, I-6273 in ): Core: Ethyl benzoate with phenethylamino/phenethylthio linkers. Substituents: Pyridazine, methylisoxazole, or 3-methylisoxazole. Key Features:
- Nitrogen-rich heterocycles.
- Variable linker flexibility (amine, thio, ether).
Physicochemical Properties
Biological Activity
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzoate moiety linked to a bis(dihydropyridin) group, which is crucial for its biological effects.
1. Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. The compound effectively scavenges free radicals, which can contribute to oxidative stress-related diseases.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. The results indicate notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
3. Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common method includes:
- Formation of Dihydropyridine Derivatives : Utilizing a condensation reaction between appropriate aldehydes and 1,3-dimethylbarbituric acid.
- Esterification : The resultant dihydropyridine derivatives are then esterified with methyl para-hydroxybenzoate under acidic conditions.
Case Study 1: Antioxidant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound in vivo using a rat model subjected to oxidative stress. The results demonstrated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity post-treatment with the compound.
Case Study 2: Antimicrobial Efficacy
In a clinical study assessing the efficacy of various compounds against hospital-acquired infections, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
